molecular formula C26H24N2O5S2 B14301095 N,N'-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) CAS No. 117964-11-1

N,N'-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide)

Cat. No.: B14301095
CAS No.: 117964-11-1
M. Wt: 508.6 g/mol
InChI Key: OVDLQKREZONSES-UHFFFAOYSA-N
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Description

N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen atom and substituted with sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate dibenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N,N’-(oxydi-4,1-phenylene)bis(4-aminobenzamide)
  • N,N’-(oxydi-4,1-phenylene)bis(2-methylbenzamide)
  • N,N’-(oxydibenzene-4,1-diyl)diacetamide

Uniqueness: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

117964-11-1

Molecular Formula

C26H24N2O5S2

Molecular Weight

508.6 g/mol

IUPAC Name

4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide

InChI

InChI=1S/C26H24N2O5S2/c1-19-3-15-25(16-4-19)34(29,30)27-21-7-11-23(12-8-21)33-24-13-9-22(10-14-24)28-35(31,32)26-17-5-20(2)6-18-26/h3-18,27-28H,1-2H3

InChI Key

OVDLQKREZONSES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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